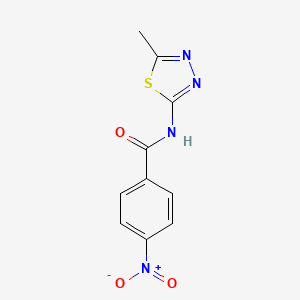

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and linked via an amide bond to a 4-nitrobenzamide moiety. Its molecular formula is C₁₀H₈N₄O₃S, with a molecular weight of 264.26 g/mol .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S/c1-6-12-13-10(18-6)11-9(15)7-2-4-8(5-3-7)14(16)17/h2-5H,1H3,(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWVXZUPIKULKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190341 | |

| Record name | Benzamide, N-(2-methyl-1,3,4-thiadiazol-5-yl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-77-3 | |

| Record name | Benzamide, N-(2-methyl-1,3,4-thiadiazol-5-yl)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(2-methyl-1,3,4-thiadiazol-5-yl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their metabolic processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among similar compounds include substituents on the thiadiazole/benzamide rings and the presence of additional heterocycles:

Physicochemical Properties

- Melting Points: this compound: Not reported in evidence. Compound 6 (): 160°C (lower due to isoxazole substituent). Compound 8a (): 290°C (higher due to acetylpyridine group enhancing crystallinity) .

- Solubility :

Key Differences and Trends

Electron Effects :

- Nitro groups (electron-withdrawing) enhance reactivity toward nucleophilic targets, whereas methoxy groups (electron-donating) improve solubility and antifungal activity.

Structural Complexity: Fused heterocycles (e.g., quinoxaline in 3f) improve planarity and enzyme binding but reduce synthetic accessibility .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the mechanisms of action, biological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a thiadiazole ring and a nitro group , which are critical for its biological activity. The thiazole moiety is known for its role in various pharmacological effects, while the nitro group can influence the compound's interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This inhibition can lead to antimicrobial or anticancer effects.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

- Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity .

Antimicrobial Properties

This compound has shown efficacy against various bacterial strains and fungi. Its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microbial cells.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting enzymes involved in DNA replication and repair. This leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Antiprotozoal Activity : In studies involving derivatives of thiadiazole compounds, it was noted that certain derivatives exhibited IC50 values as low as 0.16 µM against Trypanosoma brucei rhodesiense, indicating strong antiprotozoal activity .

- Comparative Analysis : A comparative study of similar compounds revealed that this compound showed enhanced reactivity and potential biological activity compared to other thiadiazole derivatives without the nitro group.

Data Tables

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Thiadiazole ring + Nitro group | Antimicrobial; Anticancer | Varies by target |

| 5-Nitroimidazole derivative | Nitroimidazole structure | Antiparasitic | 0.22 |

| Unsubstituted nitrothiophene | Nitrothiophene structure | Antimicrobial | 0.438 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.